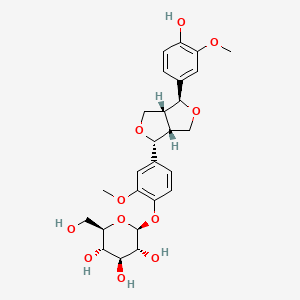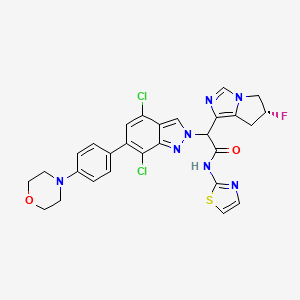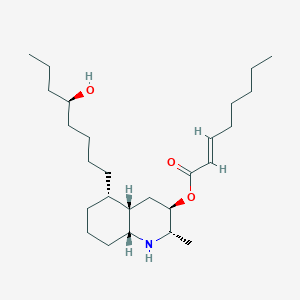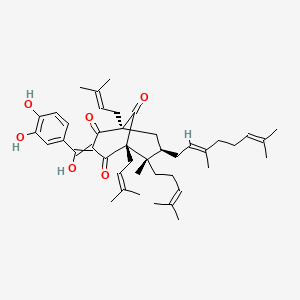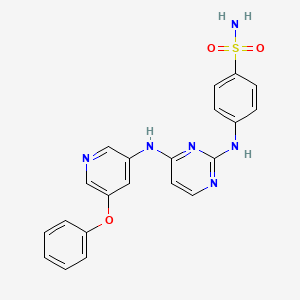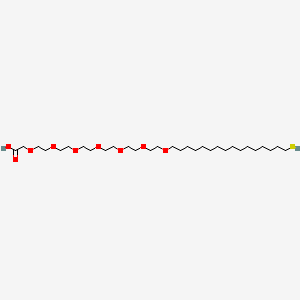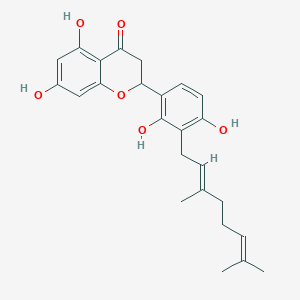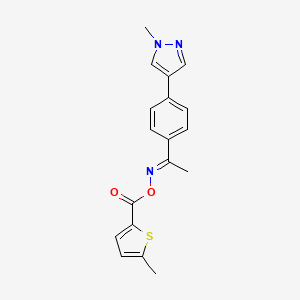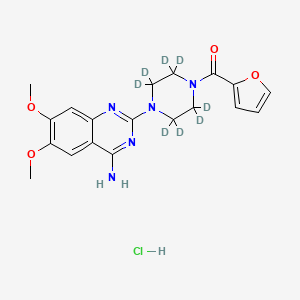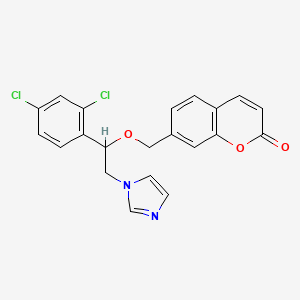
Antifungal agent 73
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 73 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound is particularly effective in treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 73 typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, methylation, or hydroxylation, to enhance its antifungal properties.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 73 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with enhanced antifungal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Applications De Recherche Scientifique
Antifungal agent 73 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the interaction between antifungal agents and fungal cells.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality.
Mécanisme D'action
Antifungal agent 73 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungal agents, but this compound has unique structural features that enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: A well-known polyene antifungal agent with a similar mechanism of action.
Nystatin: Another polyene antifungal used primarily for topical applications.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis but have a different mechanism of action compared to polyenes.
Uniqueness of Antifungal agent 73
This compound stands out due to its enhanced binding affinity to ergosterol and its broad-spectrum activity against various fungal pathogens. Additionally, it has a lower toxicity profile compared to some other antifungal agents, making it a safer option for clinical use.
Propriétés
Formule moléculaire |
C21H16Cl2N2O3 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |
Clé InChI |
VKWSRUWNMWEHHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

